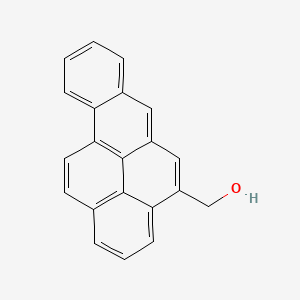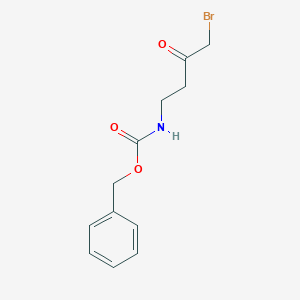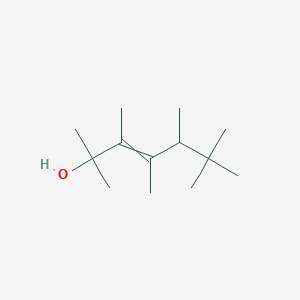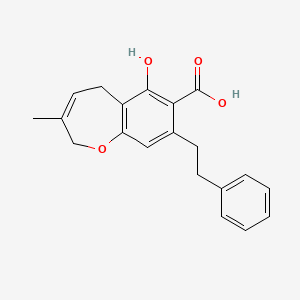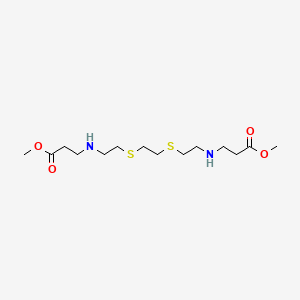
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane is a synthetic organic compound characterized by its unique structure, which includes two methoxycarbonylethylamino groups and a dithiaoctane backbone
Méthodes De Préparation
The synthesis of 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,8-dibromo-3,6-dithiaoctane with 2-methoxycarbonylethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonylethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiaoctane backbone allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the methoxycarbonylethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,8-Bis-(2-methoxycarbonylethylamino)-3,6-dithiaoctane can be compared with other similar compounds, such as:
1,8-Diamino-3,6-dithiaoctane: Lacks the methoxycarbonylethyl groups, resulting in different chemical reactivity and binding properties.
1,8-Bis-(2-hydroxyethylamino)-3,6-dithiaoctane: Contains hydroxyethyl groups instead of methoxycarbonylethyl groups, affecting its solubility and interaction with biological targets.
1,8-Bis-(2-aminomethylamino)-3,6-dithiaoctane: Features aminomethyl groups, which alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
80348-18-1 |
|---|---|
Formule moléculaire |
C14H28N2O4S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
methyl 3-[2-[2-[2-[(3-methoxy-3-oxopropyl)amino]ethylsulfanyl]ethylsulfanyl]ethylamino]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-19-13(17)3-5-15-7-9-21-11-12-22-10-8-16-6-4-14(18)20-2/h15-16H,3-12H2,1-2H3 |
Clé InChI |
WZHIHYGBGMSOTG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNCCSCCSCCNCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
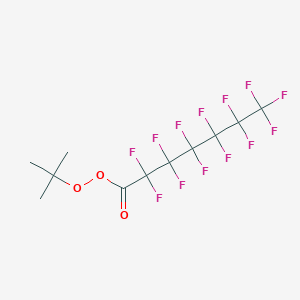
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
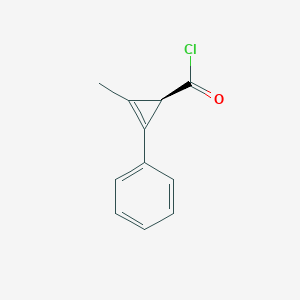

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
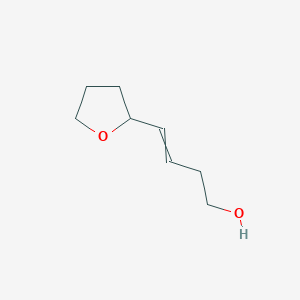

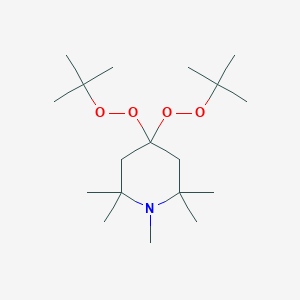
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
